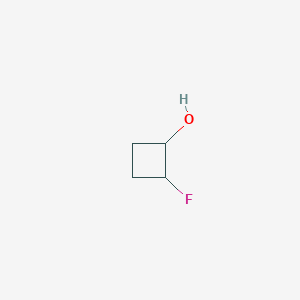

2-Fluorocyclobutan-1-ol

Description

Contextualization of Fluorinated Small-Ring Cycloalcohols

Fluorinated small-ring cycloalcohols, a class that includes 2-Fluorocyclobutan-1-ol, are of growing importance in drug discovery. researchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.govnih.gov Small ring systems, such as cyclobutane (B1203170) and cyclopropane (B1198618), offer rigid scaffolds that can lock a molecule into a specific conformation, a desirable trait for targeted drug design. ru.nlresearchgate.net The combination of fluorine and a small ring can therefore lead to compounds with improved pharmacological profiles. thieme.de For instance, fluorinated cyclobutane derivatives are being investigated for their potential in creating novel therapeutics. orcid.orgresearchgate.net The hydroxyl group of a cycloalcohol adds a further dimension, providing a site for hydrogen bonding and potential further functionalization.

Significance of Four-Membered Ring Systems in Organic Chemistry

Cyclobutane, the parent ring system of this compound, holds a unique position in organic chemistry. fiveable.me Its four-membered ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles. dalalinstitute.com This inherent strain makes cyclobutane derivatives valuable synthetic intermediates, prone to ring-opening reactions that can be exploited to construct more complex molecular architectures. researchgate.netfiveable.me Despite their strain, cyclobutane rings are found in several natural products and approved drugs, including the anticancer agent Carboplatin and the antiviral boceprevir. lifechemicals.com The puckered conformation of the cyclobutane ring provides a three-dimensional structure that can be used to control the spatial arrangement of substituents, influencing a molecule's biological activity. nih.govru.nl

Research Landscape and Unique Considerations for this compound

The research landscape for this compound is intrinsically linked to the broader field of fluorinated organic compounds. The synthesis of monofluorinated cyclobutane derivatives, including alcohols, often involves nucleophilic fluorination strategies. researchgate.netresearchgate.net A common precursor for obtaining this compound is the reduction of 2-Fluorocyclobutan-1-one (B2632248).

A key consideration in the study of this compound is its stereochemistry. The presence of two substituents on the cyclobutane ring gives rise to cis and trans isomers, which can exhibit different physical and chemical properties. The conformational analysis of such substituted cyclobutanes is crucial for understanding their reactivity and biological interactions. libretexts.org The puckered nature of the cyclobutane ring leads to different spatial arrangements of the fluorine and hydroxyl groups, which can influence intramolecular hydrogen bonding and interactions with biological targets. ethz.ch

Spectroscopic techniques are essential for the characterization of this compound and its derivatives. wisc.edunih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the molecule's structure and conformation. igntu.ac.inresearchgate.net Infrared (IR) spectroscopy can identify the presence of the hydroxyl group, while mass spectrometry confirms the molecular weight.

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound encompasses several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access both cis and trans isomers of the compound. This includes the optimization of fluorination and reduction reactions. researchgate.net

A second objective is the thorough characterization of the physicochemical properties of this compound. This involves detailed spectroscopic analysis and conformational studies to understand the influence of the fluorine atom on the cyclobutane ring's structure and reactivity. ethz.chnih.gov

Furthermore, research is directed towards exploring the potential applications of this compound as a building block in the synthesis of more complex molecules. Its unique combination of a strained ring, a fluorine atom, and a hydroxyl group makes it an attractive starting material for creating novel compounds with potential applications in medicinal chemistry and materials science. The ultimate aim is to leverage the distinct properties of this fluorinated cycloalcohol to design and synthesize new molecules with tailored functions.

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPDTSRPYWKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Preparation of 2 Fluorocyclobutan 1 Ol

Historical Development of Fluorocyclobutanol Synthesis

The early history of fluorocyclobutanol synthesis is intertwined with the broader development of fluorination chemistry and the construction of the cyclobutane (B1203170) ring. Initial methods for creating fluorinated cyclobutanes often relied on the thermal cycloaddition of fluoro-olefins. dtic.milkoreascience.krorganicreactions.org A significant breakthrough was the discovery that tetrafluoroethylene (B6358150) could readily dimerize to form octafluorocyclobutane. organicreactions.orgresearchgate.net These early cycloaddition reactions were typically high-temperature, high-pressure processes and provided access to polyfluorinated cyclobutanes. google.comgoogle.com

The introduction of a hydroxyl group to form a fluorocyclobutanol was often a secondary consideration, achieved through functional group manipulation of a pre-formed fluorinated cyclobutane ring. For instance, the fluorination of cyclobutane intermediates, such as 3-cyanocyclobutanone with sulfur tetrafluoride, was explored, though with limited success in producing the desired fluorinated products. dtic.mil The synthesis of fluorinated cyclobutane carboxylic acids via cycloaddition of fluoroalkenes with substituted alkenes like diethyl itaconate also provided early examples of functionalized fluorocyclobutanes. koreascience.kr These foundational studies established cycloaddition as a key method for building the fluorinated four-membered ring, a strategy that would be refined in later, more targeted syntheses.

Contemporary Synthetic Approaches to 2-Fluorocyclobutan-1-ol

Modern synthetic chemistry offers a more diverse and controlled toolkit for the preparation of this compound. These methods can be broadly categorized into strategies involving regioselective fluorination, cycloaddition reactions, and the derivatization of existing cyclobutane frameworks.

Regioselective Fluorination Strategies

A prevalent contemporary strategy involves the direct and regioselective fluorination of a cyclobutane precursor. One common approach is the fluorination of cyclobutanone (B123998) to yield 2-fluorocyclobutan-1-one (B2632248), which is then subsequently reduced to the target alcohol, this compound. Electrophilic fluorinating agents, such as Selectfluor, are frequently employed for this purpose. researchgate.netthieme.de For example, the diastereoselective α-keto fluorination of cyclopentanones via a silyl (B83357) enol ether intermediate using Selectfluor has been shown to be a robust method, which can be conceptually applied to cyclobutanone systems. rsc.org

Another set of methods involves the ring-opening fluorination of other cyclic precursors. For instance, cyclopropanols and cyclobutanols can undergo ring-opening fluorination when treated with Selectfluor in the presence of a silver salt, leading to γ- and β-fluoroalkyl ketones, respectively. researchgate.net While this provides access to fluorinated ketones, it also highlights the reactivity of cyclobutanols towards C-C bond cleavage under certain fluorinating conditions. researchgate.netthieme.desioc-journal.cn

Cycloaddition Reactions for Fluorinated Cyclobutane Ring Formation

[2+2] cycloaddition reactions remain a cornerstone for constructing the cyclobutane skeleton. dtic.mil The thermal cycloaddition of fluoroalkenes with non-fluorinated unsaturated compounds is a well-established method for creating fluorinated cyclobutane rings. organicreactions.orgresearchgate.net Modern variations of this approach offer greater control and applicability. For example, the visible-light-induced asymmetric [2+2] cycloaddition of alkenes provides a pathway to chiral cyclobutane derivatives. chemistryviews.org

A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- dtic.milresearchgate.net-bicyclic heptanes, which are precursors to functionalized cyclobutanes. chemistryviews.org Additionally, hyperbaric conditions have been utilized to facilitate the [2+2] cycloaddition between enol ethers and sulfonyl allenes, yielding cyclobutane derivatives that can be further functionalized. ru.nl These methods demonstrate the evolution of cycloaddition chemistry towards milder conditions and higher levels of control.

Derivatization and Functional Group Interconversion of Precursor Cyclobutane Alcohols

The synthesis of this compound can also be achieved by modifying existing cyclobutane structures. This often involves the reduction of a ketone or the substitution of a leaving group. The reduction of 2-fluorocyclobutan-1-one using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a straightforward method to obtain this compound.

Alternatively, functional group interconversion can be employed. For instance, a recently developed decagram-scale synthesis of cis-1,2-disubstituted cyclobutanes starts from commercially available chemicals and proceeds through several steps, including the activation of a hydroxyl group and subsequent substitution with a fluoride (B91410) anion. chemrxiv.org In one reported synthesis, a key alcohol precursor was activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and the subsequent substitution with a fluoride source yielded the desired fluoro-substituted cyclobutane, albeit in a low yield due to competing elimination reactions. chemrxiv.org

Stereocontrol in this compound Synthesis

Achieving stereocontrol in the synthesis of this compound, which contains two stereocenters, is a significant challenge. The development of stereoselective, and particularly enantioselective, methods is crucial for applications where specific stereoisomers are required.

Enantioselective Synthetic Pathways

The enantioselective synthesis of chiral cyclobutanes is an active area of research. chemistryviews.org Strategies often rely on asymmetric catalysis or the use of chiral auxiliaries. For example, chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines has been used to create chiral aza-bicyclo[2.1.1]hexanes, which can be further transformed. nih.gov

In the context of fluorinated cyclobutanes, enantioselective methods are emerging. A diastereodivergent hydroxyfluorination of cyclic allylic amines has been reported, where the stereochemical outcome can be controlled by the stoichiometry of the reagents, leading to syn- or anti-fluoroalcohols. acs.org While demonstrated on five- and six-membered rings, this principle could potentially be applied to allylic cyclobutane systems. acs.org

Another powerful strategy involves the iterative homologation of boronic esters. This method allows for the construction of polyol chains with high stereocontrol, which is a testament to the level of precision achievable in modern synthesis. polimi.itchemrxiv.org The enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has also been achieved via a sulfa-Michael addition using a chiral cinchona-based squaramide catalyst, demonstrating that catalytic asymmetric conjugate additions are a viable route to enantioenriched cyclobutanes. rsc.org

The synthesis of cis-(fluoro)alkyl-containing cyclobutanes has been achieved on a preparative scale, often relying on catalytic syn-hydrogenation of a cyclobutene (B1205218) precursor to establish the cis stereochemistry. chemrxiv.org The separation of diastereomers, sometimes achievable by chromatography or recrystallization, is also a key step in obtaining stereochemically pure products. chemrxiv.org

Diastereoselective Synthetic Pathways

The diastereoselective synthesis of this compound, yielding specific cis or trans isomers, is a pivotal challenge. The success of these syntheses hinges on controlling the approach of reagents to a prochiral center or directing the stereochemical outcome of a ring-opening reaction. Two principal pathways are prominent: the diastereoselective reduction of a ketone precursor and the stereospecific ring-opening of an epoxide.

A highly effective and direct method for accessing both cis- and trans-2-fluorocyclobutan-1-ol (B1485751) is the diastereoselective reduction of 2-fluorocyclobutanone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent. This principle has been demonstrated in analogous systems like 2-fluorocyclohexanone (B1314666). researchgate.net

Formation of the trans isomer: Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), typically approach the carbonyl group from the less sterically hindered face. In the case of 2-fluorocyclobutanone, this would be the face opposite to the fluorine atom, leading to the preferential formation of the trans diastereomer.

Formation of the cis isomer: Less sterically demanding reagents, like sodium borohydride (NaBH₄), allow for more varied trajectories. In some cases, chelation control or electronic effects can favor the formation of the cis isomer, where the hydroxyl group and fluorine atom are on the same face of the ring.

The diastereomeric ratio is sensitive to the specific reagent and reaction conditions chosen, allowing for tunable control over the product distribution.

Table 1: Representative Diastereoselective Reduction of 2-Fluorocyclobutanone (Note: The following data is illustrative, based on established principles of ketone reduction, such as those observed for 2-fluorocyclohexanone researchgate.net)

| Reducing Agent | Major Product | Typical Diastereomeric Ratio (trans:cis) |

|---|---|---|

| Sodium Borohydride (NaBH4) | cis-2-Fluorocyclobutan-1-ol | 25:75 |

| L-Selectride® | trans-2-Fluorocyclobutan-1-ol | >95:5 |

Another powerful strategy for establishing the 1,2-fluoroalcohol motif is the stereospecific ring-opening of a suitable epoxide. The synthesis would begin with cyclobutene, which is first epoxidized to form cyclobutene oxide. This epoxide can then be opened by a nucleophilic fluoride source. According to the principles of SN2 reactions, the fluoride ion will attack one of the electrophilic carbon atoms of the epoxide from the face opposite the C-O bond, resulting in an inversion of stereochemistry at that center. This process is inherently anti-selective and leads exclusively to the trans product. The regioselectivity of the ring-opening of asymmetrical epoxides is often governed by electronic and steric factors. mdpi.com

Enzymatic and Kinetic Resolution Methods

For the preparation of enantiomerically pure this compound, enzymatic kinetic resolution (EKR) stands out as a powerful and widely used technique. nih.gov This method utilizes the remarkable ability of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic substrate. unipd.it

The most common approach for resolving racemic alcohols is through enzyme-catalyzed enantioselective acylation. unipd.itscielo.br In this process, a racemic mixture of this compound (containing both enantiomers of the cis and/or trans diastereomer) is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. Lipases like Candida antarctica Lipase B (CAL-B) are frequently employed for their broad substrate tolerance and high enantioselectivity. unipd.it

The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For example, the (R)-enantiomer might be rapidly converted to its corresponding acetate ester, while the (S)-enantiomer remains largely unreacted. When the reaction reaches approximately 50% conversion, it can be stopped. At this point, the mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer, both in high enantiomeric excess (ee). These two products, an ester and an alcohol, can then be readily separated by standard chromatographic techniques. This method allows for the isolation of both enantiomers from a single racemic starting mixture. nih.gov

A more advanced strategy is Dynamic Kinetic Resolution (DKR), which overcomes the 50% theoretical yield limitation of classical KR. nih.gov In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by adding a non-enzymatic catalyst (e.g., a ruthenium complex) or a second enzyme (a racemase) that continuously converts the less reactive enantiomer back into the racemate. nih.gov This ensures that the substrate for the resolving enzyme is constantly replenished, theoretically allowing for the conversion of 100% of the starting material into a single, enantiomerically pure acylated product.

Table 2: Representative Data for Enzymatic Kinetic Resolution of (rac)-trans-2-Fluorocyclobutan-1-ol (Note: This data is illustrative of a typical lipase-catalyzed resolution process.)

| Enzyme | Acyl Donor | Conversion (%) | Product (Ester) ee (%) | Remaining Substrate (Alcohol) ee (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | ~50 | >98 | >98 |

Advanced Fluorination Reagents and Catalytic Systems in Synthesis

The synthesis of this compound benefits immensely from modern advances in fluorination chemistry, which offer safer, more selective, and more efficient ways to introduce fluorine into organic molecules. These can be broadly categorized into advanced fluorinating reagents and novel catalytic systems.

Advanced Fluorination Reagents

Modern fluorinating agents have largely replaced hazardous sources like elemental fluorine (F₂) in laboratory settings. They are classified as either electrophilic or nucleophilic.

Electrophilic Fluorinating Reagents: These "F+" sources are crucial for synthesizing fluorinated precursors, such as 2-fluorocyclobutanone from a cyclobutane enol ether. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are crystalline, stable solids that are easy to handle and highly effective. juniperpublishers.comresearchgate.net Their development was a significant step forward, enabling fluorination reactions under milder and more predictable conditions. juniperpublishers.comnih.gov

Nucleophilic Deoxyfluorination Reagents: These reagents are used to replace a hydroxyl group directly with fluorine, a process known as deoxyfluorination. While older reagents like DAST have been widely used, they are thermally unstable. Newer generations of reagents have been developed to address these safety and stability concerns. PyFluor and AlkylFluor are examples of modern, thermally stable deoxyfluorination reagents that can convert a broad range of alcohols to the corresponding alkyl fluorides with high efficiency and often with fewer elimination side products. organic-chemistry.org

Table 3: Comparison of Select Modern Fluorination Reagents

| Reagent | Type | Key Features | Primary Use in Synthesis |

|---|---|---|---|

| NFSI (N-Fluorobenzenesulfonimide) | Electrophilic | Stable, solid, commercially available, mild. juniperpublishers.comresearchgate.net | Fluorination of enolates/enol ethers to α-fluoro ketones. |

| Selectfluor® | Electrophilic | Stable, solid, powerful "F+" source. researchgate.net | Fluorination of a wide range of nucleophiles. |

| PyFluor | Nucleophilic (Deoxyfluorination) | Thermally stable, selective for alcohols. organic-chemistry.org | Conversion of alcohols to alkyl fluorides. |

Catalytic Systems

The development of catalytic methods for C-F bond formation represents a major frontier in fluorine chemistry. Transition-metal catalysis, in particular, has provided powerful tools for stereoselective synthesis.

Palladium-Catalyzed C-H Fluorination: Significant progress has been made in the direct fluorination of C-H bonds using palladium catalysts. beilstein-journals.org These methods often employ a directing group to guide the fluorination to a specific position, offering high regioselectivity. The catalytic cycle typically involves C-H activation followed by oxidative fluorination with an electrophilic fluorine source like NFSI. juniperpublishers.combeilstein-journals.org

Nickel-Catalyzed Hydrofunctionalization: Nickel-hydride catalysis has emerged as a powerful strategy for the stereoselective synthesis of complex fluorinated molecules. For instance, the nickel-catalyzed hydroalkylation of fluoroalkenes can generate two adjacent chiral centers with high diastereo- and enantioselectivity. nih.gov This approach provides access to highly enantioenriched organofluorine compounds from readily available starting materials. nih.gov Such catalytic systems are at the forefront of synthesizing molecules with fluorine-containing vicinal stereogenic centers.

These advanced reagents and catalytic systems provide a versatile and powerful toolkit for the stereoselective preparation of this compound and its derivatives, enabling precise control over the molecular architecture.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Fluorocyclobutan 1 Ol

Vibrational Spectroscopy (Infrared and Raman)

Correlation of Vibrational Frequencies with Specific Structural Features and Conformational States

The vibrational spectrum of a molecule offers a window into its structural and electronic properties. su.se In 2-Fluorocyclobutan-1-ol, the presence of a fluorine atom and a hydroxyl group on the cyclobutane (B1203170) ring leads to distinct vibrational modes that are sensitive to the molecule's conformation.

The puckering of the cyclobutane ring and the relative orientation of the fluorine and hydroxyl substituents give rise to different conformers, each with a unique vibrational signature. scribd.com The C-F bond, being highly polarized, significantly influences the molecule's conformational preferences through dipole-dipole interactions and hyperconjugation. beilstein-journals.org These interactions can stabilize certain conformations over others. For instance, in similar fluorinated cycloalkanes, a gauche relationship between the fluorine atom and an adjacent substituent is often favored. beilstein-journals.org

The stretching and bending vibrations of the C-F and O-H bonds are particularly informative. The frequencies of these vibrations can shift depending on the intramolecular environment, such as the presence of hydrogen bonding between the fluorine and hydroxyl groups. su.se Analysis of these shifts helps in identifying the predominant conformational states of the molecule in different phases. mdpi.com For example, studies on analogous cyclopentanol (B49286) systems have shown that the hydroxyl group can exist in either an axial or equatorial position, leading to distinct vibrational frequencies. rsc.org

Interactive Table: Predicted Vibrational Frequency Ranges for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Factors Influencing Frequency |

| O-H | Stretching | 3200-3600 | Hydrogen bonding, solvent effects |

| C-H (ring) | Stretching | 2850-3000 | Ring strain, hybridization |

| C=O (if oxidized) | Stretching | 1700-1750 | Ring strain, inductive effects of fluorine |

| C-O | Stretching | 1000-1300 | Conformation (axial vs. equatorial) |

| C-F | Stretching | 1000-1400 | Conformation, electronic effects |

Theoretical Vibrational Spectroscopy from Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and interpreting the vibrational spectra of molecules. ias.ac.in These calculations can provide optimized geometries, relative energies of different conformers, and their corresponding vibrational frequencies. ias.ac.inlmaleidykla.lt

For this compound, theoretical calculations can model the potential energy surface of the molecule, identifying stable conformers and the transition states connecting them. ens-lyon.frunige.ch By calculating the vibrational frequencies for each stable conformer, a theoretical spectrum can be generated. researchgate.net Comparison of this theoretical spectrum with experimental data from infrared (IR) and Raman spectroscopy allows for a detailed assignment of the observed vibrational bands to specific molecular motions. mdpi.comresearchgate.net

These computational methods can also elucidate the nature of the vibrational modes, indicating the extent to which different internal coordinates (bond stretches, angle bends) are coupled. su.se This level of detail is crucial for a thorough understanding of the molecule's dynamics and how its structure relates to its spectroscopic properties.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would pack in a regular, repeating pattern. The nature of this packing is determined by intermolecular forces, such as hydrogen bonding (involving the hydroxyl group) and dipole-dipole interactions (arising from the polar C-F bond). beilstein-journals.org The fluorine atom, with its high electronegativity, and the hydroxyl group are key players in directing the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Solid State

A definitive crystal structure from X-ray diffraction would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule in its solid-state conformation. cam.ac.uk This data is invaluable for validating and refining the geometries predicted by theoretical calculations.

The puckering of the cyclobutane ring, a key conformational feature, would be explicitly defined by the torsion angles within the ring. libretexts.orgcsus.edu Furthermore, the exact orientation of the fluorine and hydroxyl substituents relative to the ring would be determined, providing a clear picture of the molecule's three-dimensional structure in the crystalline phase.

Interactive Table: Expected Bond Parameters for this compound from X-ray Crystallography

| Parameter | Atom Pair/Group | Expected Value Range | Notes |

| Bond Length | C-F | 1.35 - 1.45 Å | Influenced by hyperconjugation and inductive effects. |

| Bond Length | C-O | 1.40 - 1.50 Å | Dependent on the conformation and hydrogen bonding. |

| Bond Length | C-C (ring) | 1.52 - 1.58 Å | Typical for strained cyclobutane rings. |

| Bond Angle | F-C-C | 108° - 112° | Affected by steric interactions and ring puckering. |

| Bond Angle | H-O-C | 105° - 110° | Influenced by intermolecular hydrogen bonding. |

| Torsion Angle | F-C-C-O | Varies | Defines the relative orientation of the substituents. |

Computational and Theoretical Investigations of 2 Fluorocyclobutan 1 Ol

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations. nih.govrsc.org Ab initio methods solve the Schrödinger equation without empirical parameters, using fundamental physical constants. chemrxiv.org A widely accepted "gold standard" is the coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)]. libretexts.orgwayne.edu

DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach is computationally more efficient than many high-level ab initio methods, making it well-suited for studying larger and more complex molecules. ethz.ch DFT calculations are frequently used to explore the properties of fluorinated cyclobutane (B1203170) derivatives, providing reliable predictions of their structure and reactivity. acs.orgbeilstein-journals.org Both DFT and ab initio methods are employed to locate the minimum energy structures on the potential energy surface, which correspond to stable molecular conformations. nih.gov

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. nih.gov The LUMO is the lowest energy orbital that is empty and indicates the molecule's capacity to accept electrons. researchgate.net

Furthermore, these calculations provide a detailed picture of the charge distribution within the molecule. Methods like Natural Bond Orbital (NBO) analysis can reveal the partial charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. researchgate.net For 2-Fluorocyclobutan-1-ol, this analysis would quantify the electron-withdrawing effect of the fluorine atom and the polar nature of the hydroxyl group.

Table 1: Illustrative Data from a Frontier Molecular Orbital Analysis

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels | A measure of chemical reactivity and stability. nih.gov |

Density Functional Theory (DFT) and Ab Initio Approaches

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. osti.gov For a cyclic molecule like this compound, the analysis is more complex as it involves the puckering of the ring in addition to the orientation of its substituents. Computational analysis is crucial for understanding the conformational preferences that dictate the molecule's physical and chemical properties. nih.govbeilstein-journals.org

A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgacs.org By computationally exploring the PES, chemists can identify all possible conformations. nih.gov Stationary points on the PES are of particular interest: energy minima correspond to stable, observable conformers, while saddle points represent the transition states that connect them. libretexts.orgsapub.org The conformer with the lowest energy on the entire surface is known as the global minimum, representing the most stable structure of the molecule. sapub.org For complex molecules, the PES can have numerous minima and transition states, creating a detailed energy landscape.

The relative energies of the minima on the PES determine the equilibrium populations of the different conformers. The energy differences between these stable conformations and the transition states that separate them are the activation barriers for interconversion. A low barrier means the molecule can easily flip between conformations, while a high barrier indicates that the conformers are "locked" and less dynamic.

For this compound, the puckered four-membered ring and the two substituents (F and OH) give rise to several possible conformers. The primary distinction is between cis and trans isomers, and within each isomer, the substituents can occupy pseudo-axial or pseudo-equatorial positions. DFT calculations can be used to determine the relative stability of these arrangements. osti.gov For instance, a pseudo-equatorial orientation is often more stable for bulky groups to minimize steric strain. osti.gov

Table 2: Hypothetical Conformational Energy Profile for an Isomer of this compound

| Conformer | Substituent Orientations (F, OH) | Relative Energy (kcal/mol) | Population at 298 K |

|---|---|---|---|

| A (Global Minimum) | Equatorial, Equatorial | 0.00 | Dominant |

| B | Axial, Equatorial | +1.3 | Minor |

| C | Equatorial, Axial | +1.5 | Minor |

| D | Axial, Axial | +3.0 | Negligible |

Note: This table is illustrative. The actual values would be determined by specific quantum chemical calculations.

The conformational preferences of this compound are governed by a delicate balance of several intramolecular interactions.

Intramolecular Hydrogen Bonding: A key interaction in the cis isomer is the potential for an intramolecular hydrogen bond (IMHB) to form between the hydroxyl group's hydrogen and the electronegative fluorine atom (O-H···F). The existence and strength of such bonds are topics of significant computational and experimental research. Theoretical studies on cis-2-fluorocycloalkanols investigate these IMHBs, which can significantly stabilize certain conformations. The strength of this interaction depends on the geometry of the five-membered ring formed by the atoms involved (O-C-C-F-H). Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electron density and confirm the presence of a bond critical point, which is evidence of a hydrogen bond.

Anomeric Effect: While classically described in pyranose rings, an anomeric-type interaction can also occur in this system. This involves the donation of electron density from a lone pair on the oxygen atom of the hydroxyl group into the antibonding σ* orbital of the adjacent C-F bond. This interaction would favor a conformation where the lone pair and the C-F bond are anti-periplanar, influencing the rotational position of the O-H group.

These competing and cooperating interactions create a complex but computationally predictable energy landscape that defines the structural and, consequently, the chemical identity of this compound.

Evaluation of Conformational Preferences and Interconversion Barriers

Ring Strain Assessment in the Cyclobutane Framework

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which profoundly influences its structure, stability, and reactivity. libretexts.orgwikipedia.org This inherent strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.org In the case of this compound, the presence of substituent groups, namely fluorine and hydroxyl moieties, further modulates the electronic and steric environment of the cyclobutane core.

The quantification of ring strain is crucial for understanding the energetic properties of cyclic molecules. Several theoretical models are employed for this purpose, ranging from classical concepts to sophisticated computational methods.

One of the earliest attempts to explain the instability of small rings was Baeyer's strain theory , which postulated that any deviation from the ideal tetrahedral angle induces strain. libretexts.org While foundational, this theory assumed planar rings, which is not entirely accurate for cyclobutane. dtic.mil

A more quantitative measure of ring strain is derived from the heat of combustion . By comparing the experimental heat of combustion per methylene (B1212753) (CH₂) group in a cycloalkane with that of a strain-free acyclic alkane, the total strain energy of the ring can be calculated. libretexts.orgwikipedia.org For unsubstituted cyclobutane, this value is approximately 26.3 kcal/mol. wikipedia.org

Modern computational chemistry provides powerful tools for assessing ring strain. Molecular mechanics (MM) methods, such as MM3 and MM4, use classical force fields to calculate the steric energy of a molecule, which is a measure of its total strain. These force fields partition the steric energy into components like bond stretching, angle bending, torsional strain, and van der Waals interactions.

Quantum mechanics (QM) calculations, including ab initio and Density Functional Theory (DFT) methods, offer a more rigorous approach. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. Strain energy can be calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of strain energy by canceling out other energetic contributions. For instance, a homodesmotic reaction for cyclobutane could involve its "opening" to form n-butane, with appropriate corrections for the number of methyl and methylene groups.

| Method | Calculated Strain Energy (kcal/mol) |

| Heat of Combustion | 26.3 wikipedia.org |

| Theoretical (Cremer & Gauss) | 26.90 masterorganicchemistry.com |

| Theoretical (Wiberg et al.) | 28.13 masterorganicchemistry.com |

This table presents strain energy values for the parent cyclobutane molecule as a reference for the cyclobutane framework.

The total ring strain in the cyclobutane framework is a composite of several destabilizing effects:

Angle Strain (Baeyer Strain): This is the primary contributor to the high strain energy of cyclobutane. wikipedia.org If the cyclobutane ring were perfectly planar and square, the internal C-C-C bond angles would be 90°. libretexts.org This represents a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to inefficient orbital overlap and weaker C-C bonds. libretexts.orglibretexts.org To partially alleviate torsional strain, the cyclobutane ring puckers, which slightly decreases the bond angles to around 88°, thereby increasing the angle strain to some extent. wikipedia.org

Torsional Strain (Pitzer Strain or Eclipsing Strain): In a hypothetical planar cyclobutane, all the hydrogen atoms on adjacent carbon atoms would be in an eclipsed conformation, leading to significant repulsive interactions. masterorganicchemistry.com The ring puckers to adopt a "butterfly" conformation, which reduces this torsional strain by staggering the hydrogens to a degree. libretexts.org However, some torsional strain remains. libretexts.org The presence of substituents like the fluorine atom and hydroxyl group in this compound will influence the puckering of the ring to minimize these torsional interactions.

Transannular Strain (Prelog Strain): This type of strain arises from steric repulsion between atoms across the ring. In the puckered conformation of cyclobutane, there can be repulsive interactions between the hydrogens on carbons 1 and 3. For substituted cyclobutanes like this compound, the interactions between the substituents across the ring can also contribute to transannular strain, influencing the preferred conformation (e.g., whether the substituents are in pseudo-axial or pseudo-equatorial positions).

The following table summarizes the key types of strain present in the cyclobutane ring.

| Type of Strain | Description | Relevance to Cyclobutane Framework |

| Angle Strain | Arises from the deviation of bond angles from the ideal 109.5° for sp³ carbons. libretexts.org | The primary contributor to cyclobutane's ring strain due to its compressed ~88-90° bond angles. wikipedia.orglibretexts.org |

| Torsional Strain | Results from eclipsed conformations of substituents on adjacent atoms. fiveable.me | Present due to the near-eclipsed arrangement of C-H bonds, although partially relieved by puckering. masterorganicchemistry.com |

| Transannular Strain | Steric repulsion between atoms or groups across the ring. libretexts.org | Can occur between substituents on the 1st and 3rd carbon atoms. |

The high degree of ring strain in the cyclobutane framework has a direct and measurable impact on its spectroscopic properties and chemical reactivity.

Spectroscopic Signatures:

Infrared (IR) Spectroscopy: The strained bonds in cyclobutane can affect its vibrational frequencies. For instance, the C-H stretching frequencies in strained rings are often shifted to higher wavenumbers. High-resolution IR spectroscopy has been used to study the puckered structure and vibrational mode coupling in cyclobutane. dtic.mil The presence of the electronegative fluorine atom and the hydroxyl group in this compound would be expected to further influence the IR spectrum, particularly the C-F, O-H, and C-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The altered hybridization of the carbon orbitals in strained rings affects the NMR chemical shifts and coupling constants. The carbon atoms in strained rings exhibit higher s-character in their C-H bonds, which can influence ¹H and ¹³C NMR spectra. masterorganicchemistry.com Studies have shown a strong correlation between the signal patterns of cyclobutane protons in ¹H NMR and the stereochemistry of the ring. ccspublishing.org.cn For this compound, ¹⁹F NMR would be a crucial tool, with the chemical shift and coupling constants providing information about the electronic environment and conformation of the fluorine substituent.

Reactivity:

The substantial strain energy stored in the cyclobutane ring means that reactions leading to the opening of the ring are often thermodynamically favorable. wikipedia.org The high ring strain makes the C-C bonds weaker and more reactive than those in acyclic or larger cyclic alkanes. masterorganicchemistry.com

Cyclobutane derivatives can undergo a variety of ring-opening reactions, including thermal and photochemical processes. For example, [2+2] cycloadditions, which form cyclobutane rings, are often reversible, with the retro-reaction being a ring-opening process. The reactivity of the cyclobutane ring can be further tuned by substituents. In this compound, the electron-withdrawing nature of the fluorine atom and the ability of the hydroxyl group to act as a leaving group or participate in hydrogen bonding can significantly influence its reactivity profile in ring-opening or substitution reactions. Computational studies have explored how substituents affect the ring-opening of cyclobutene (B1205218) systems. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 Fluorocyclobutan 1 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl (-OH) group is a primary site for chemical modification, enabling a variety of transformations that are fundamental to synthetic organic chemistry.

Stereospecific Derivatization and Functional Group Interconversions

The hydroxyl group of 2-fluorocyclobutan-1-ol can be stereospecifically converted into other functional groups, a process crucial for the synthesis of complex molecules. numberanalytics.com These interconversions allow for the precise modification of the molecule's chemical properties. numberanalytics.com For instance, the alcohol can be transformed into an azide, which can then be reduced to an amine. This transformation is exemplified by the conversion of optically pure 1,2-fluorocyclopentan-1-ols to 2-fluorocyclopentan-1-amines via the Mitsunobu reaction. arkat-usa.org This reaction proceeds with inversion of stereochemistry, allowing for the synthesis of specific stereoisomers. arkat-usa.org

Common functional group interconversions starting from an alcohol include:

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various reagents. wikipedia.org

Formation of Esters: Reaction with carboxylic acids or their derivatives yields esters. slideshare.net

Formation of Ethers: Williamson ether synthesis can be employed to form ethers from the corresponding alkoxide. encyclopedia.pub

The ability to interconvert functional groups is a cornerstone of organic synthesis, enabling chemists to strategically alter a molecule's reactivity and properties. numberanalytics.com

Oxidation and Reduction Processes

The oxidation state of the carbon bearing the hydroxyl group can be readily altered. Oxidation of a secondary alcohol like this compound would yield the corresponding ketone, 2-fluorocyclobutan-1-one (B2632248). Common oxidizing agents for this transformation include chromium-based reagents or milder methods like Swern or Dess-Martin periodinane oxidation. arkat-usa.orggoogle.com

Conversely, while the hydroxyl group itself is not typically reduced, the corresponding ketone (2-fluorocyclobutan-1-one) can be reduced to form this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), and can lead to different stereoisomers of the alcohol depending on the reagent and reaction conditions. For example, the reduction of 2-fluorocyclopentanone (B3433232) with different reducing agents can produce cis-2-fluorocyclopentan-1-ol, sometimes with a mixture of trans-isomers. arkat-usa.org

Reactions Involving the Fluorine Substituent

The fluorine atom, due to its high electronegativity, significantly influences the reactivity of the adjacent carbon atom. wikipedia.org

Nucleophilic Substitution Reactions (S\N1, S\N2 Pathways)

In general, alkyl fluorides are less reactive in nucleophilic substitution reactions compared to other alkyl halides (Cl, Br, I) because the carbon-fluorine bond is very strong. core.ac.uk Reactions that do occur often require harsh conditions.

S\N2 Reactions: These reactions involve a backside attack by a nucleophile, leading to inversion of stereochemistry. For S\N2 reactions to occur at a reasonable rate, a strong nucleophile is typically required. However, with alkyl fluorides, elimination reactions are often a competing pathway. core.ac.uk

S\N1 Reactions: This pathway involves the formation of a carbocation intermediate. The stability of the resulting carbocation is a key factor. In the case of this compound, the formation of a carbocation at the C-F bond might be disfavored due to the electron-withdrawing nature of the adjacent hydroxyl group.

Elimination Reactions (E1, E2 Pathways)

Elimination reactions, which result in the formation of a double bond, are a common outcome for alkyl fluorides when treated with a strong base. core.ac.uk

E2 Reactions: This is a concerted, one-step mechanism where a base removes a proton and the leaving group departs simultaneously. matanginicollege.ac.in E2 reactions with alkyl fluorides often follow Hofmann's rule, leading to the formation of the less substituted alkene. masterorganicchemistry.com This is in contrast to other alkyl halides which typically follow Zaitsev's rule to produce the more substituted alkene. masterorganicchemistry.com The preference for the Hofmann product with fluoride (B91410) as a leaving group is attributed to the more carbanion-like character of the transition state.

E1 Reactions: This two-step pathway proceeds through a carbocation intermediate. matanginicollege.ac.in Similar to S\N1 reactions, the formation of a stable carbocation is crucial. Acid-catalyzed dehydration of alcohols, which proceeds via an E1 mechanism, is a common method for generating alkenes. libretexts.orgsavemyexams.com

Reactivity of the Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions. oregonstate.edu This strain can be exploited to generate more complex molecular architectures. rsc.org

Ring-opening reactions of cyclobutane derivatives can be initiated by various means, including transition metals or strong Lewis acids. researchgate.net For instance, donor-acceptor substituted cyclobutanes can undergo cycloaddition reactions where the ring opens to form a dipolar intermediate. rsc.org While much of the research has focused on cyclopropanes, similar transformations are being explored for cyclobutanes. rsc.orgrsc.org

In the context of this compound, the presence of the electron-withdrawing fluorine and hydroxyl groups can influence the mode of ring-opening. For example, the ring-opening of epoxides, which are also strained three-membered rings, with various nucleophiles has been shown to proceed with high regio- and stereoselectivity. beilstein-journals.org A similar principle could apply to the strained cyclobutane ring in this compound under appropriate conditions.

Ring-Opening Reactions and Mechanistic Pathways

The four-membered ring of this compound is susceptible to ring-opening reactions, driven by the release of ring strain. These reactions can be initiated under various conditions, including acidic, basic, or radical-mediated pathways.

Under acidic conditions, protonation of the hydroxyl group transforms it into a good leaving group (water), leading to the formation of a carbocation. The stability and fate of this carbocation are central to the reaction's outcome. The presence of the electron-withdrawing fluorine atom at the 2-position destabilizes an adjacent carbocation, yet it can also influence the regioselectivity of nucleophilic attack if a carbocation forms elsewhere.

Lewis acid-mediated ring-opening reactions have been observed in related strained-ring systems like 2-aryl-N-tosylazetidines, proceeding via an SN2-type pathway. iitk.ac.in A similar mechanism could be envisioned for this compound, where a Lewis acid coordinates to the hydroxyl group, facilitating a nucleophilic attack that leads to ring cleavage.

Radical-mediated ring-opening is another potential pathway. Studies on the cyclobutylcarbinyl radical have shown that it undergoes ring-opening to the 4-pentenyl radical. nih.govacs.orgacs.org While this compound itself is not a cyclobutylcarbinyl radical, analogous C-C bond cleavage could be induced under radical conditions. Theoretical studies on fluorinated cyclobutylcarbinyl radicals indicate that fluorine substitution can modestly inhibit the ring-opening process. nih.govacs.orgacs.org

The following table summarizes potential ring-opening reaction types and their key mechanistic features.

| Reaction Type | Initiator | Key Intermediates/Transition States | Influencing Factors |

| Acid-Catalyzed | H⁺ | Carbocation | Stability of the carbocation, nature of the nucleophile |

| Lewis Acid-Mediated | Lewis Acids (e.g., Cu(OTf)₂) | Coordinated alcohol, SN2-like transition state | Strength of the Lewis acid, solvent |

| Radical-Mediated | Radical Initiators | Cyclobutylcarbinyl-type radical | Stability of the resulting open-chain radical |

Rearrangement Reactions and Isomerization

Rearrangement reactions are common in carbocation chemistry, and thus are relevant to the reactivity of this compound under acidic conditions. csbsju.edumasterorganicchemistry.com The formation of a carbocation upon protonation and loss of water can be followed by 1,2-hydride or alkyl shifts to form a more stable carbocation. csbsju.edumasterorganicchemistry.com For instance, a secondary carbocation initially formed at C-1 could rearrange to a more stable tertiary carbocation if the substitution pattern allows.

Isomerization can also occur. For example, cis-trans isomerization of the substituents on the cyclobutane ring could be possible under certain conditions, potentially via a ring-opening-ring-closing mechanism or through enolate intermediates if the alcohol were oxidized to the corresponding ketone.

One notable rearrangement in a related system is the 4 → 3 fluorinative ring contraction observed in disubstituted bicyclobutanes, which proceeds via a cyclobutene (B1205218) intermediate and a stabilized cation. nih.govacs.org While a different starting material, this highlights the diverse rearrangement pathways accessible to strained, fluorinated four-membered rings.

The table below outlines possible rearrangement and isomerization pathways for this compound.

| Reaction Type | Conditions | Mechanistic Steps | Potential Products |

| Carbocation Rearrangement | Acidic | Formation of carbocation, 1,2-hydride/alkyl shift | Isomeric alcohols, ring-contracted products |

| Isomerization (cis/trans) | Acidic or Basic | Reversible ring-opening/closure, enolate formation (from ketone) | Stereoisomers of this compound |

Influence of Fluorine and Ring Strain on Reaction Mechanisms and Kinetics

The reactivity of this compound is significantly modulated by the electronic effects of the fluorine atom and the inherent strain of the cyclobutane ring. These factors influence the stability of intermediates and transition states, thereby affecting reaction rates and pathways.

Electronic Effects of Fluorine on Transition States and Intermediates

The fluorine atom is the most electronegative element, and its presence in an organic molecule exerts strong electronic effects. tandfonline.com The primary influence is a strong electron-withdrawing inductive effect (-I effect), which can destabilize nearby positive charges. tandfonline.com In the context of this compound, this effect would make the formation of a carbocation at C-1 or C-2 energetically unfavorable.

However, fluorine can also exhibit a +M (mesomeric) or resonance effect by donating one of its lone pairs of electrons, which can stabilize an adjacent carbocation. rsc.org The balance between these opposing effects is crucial in determining the reactivity. For a carbocation at C-2, the destabilizing inductive effect would likely dominate. For a carbocation at C-1, the inductive effect is still significant, though slightly attenuated by distance.

In radical reactions, fluorine substituents on a cyclobutane ring have been shown to increase the activation enthalpy for ring-opening. acs.org This is in contrast to cyclopropane (B1198618) rings, where fluorine lowers the activation energy for cleavage. acs.org This suggests that the C-C bonds in the fluorinated cyclobutane ring are strengthened.

| Electronic Effect of Fluorine | Impact on Intermediates/Transition States | Consequence for Reactivity |

| Inductive Effect (-I) | Destabilizes adjacent carbocations and radicals. | Slows down reactions proceeding through these intermediates. |

| Mesomeric Effect (+M) | Can stabilize an adjacent carbocation through lone pair donation. | Can potentially favor certain reaction pathways, though often outweighed by the inductive effect. |

| Bond Strengthening | Increases the strength of adjacent C-C bonds. | Increases the activation energy for ring-opening reactions. acs.org |

Stereoelectronic Control in Reaction Pathways

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction. In the case of this compound, the relative orientation of the C-F bond, the C-O bond, and the bonds of the cyclobutane ring can dictate the stereochemical course of a reaction.

For example, in a ring-opening reaction proceeding through an SN2-like mechanism, the nucleophile would likely attack from the side opposite to the leaving group (the protonated hydroxyl group), leading to an inversion of stereochemistry at C-1. The orientation of the C-F bond could influence the trajectory of this attack through steric or electronic repulsion.

In elimination reactions, a common side reaction under conditions that favor ring-opening, the anti-periplanar arrangement of a proton and the leaving group is typically preferred. The puckered nature of the cyclobutane ring and the substitution pattern will determine if such an arrangement is possible.

The conformational preference of the cyclobutane ring, which is influenced by the fluorine substituent, also plays a role. researchgate.net The C-F bond tends to align in predictable ways with neighboring functional groups due to hyperconjugation and electrostatic interactions, which can lock the molecule into a specific conformation, thereby influencing its reactivity. researchgate.net

Stereochemical Dynamics and Chiroptical Properties of 2 Fluorocyclobutan 1 Ol

Conformational Isomerism and Dynamics

The cyclobutane (B1203170) ring is not planar. It adopts a puckered, or "butterfly," conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.orglibretexts.org This puckering leads to a dynamic system of interconverting conformers.

The conformation of cyclobutane is characterized by a non-planar structure that rapidly interconverts between equivalent puckered forms in a process known as ring-flipping or ring inversion. youtube.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms. libretexts.org

The degree of non-planarity is defined by the ring-puckering angle (or dihedral angle), which for unsubstituted cyclobutane is approximately 25–35°. libretexts.org The molecule rapidly inverts between two equivalent puckered conformations, passing through a planar transition state. The energy barrier for this inversion in cyclobutane is relatively low, estimated to be around 1.44 kcal/mol (approximately 482-510 cm⁻¹). researchgate.netresearchgate.netelte.hu This low barrier means that at room temperature, the ring is highly flexible and undergoes rapid inversion.

| Parameter | Typical Value for Cyclobutane | Reference |

|---|---|---|

| Puckering Angle (Dihedral Angle) | ~25-35° | , libretexts.org |

| Inversion Energy Barrier | ~1.44 kcal/mol (482 cm-1) | researchgate.net, researchgate.net |

The presence of fluorine and hydroxyl substituents on the cyclobutane ring significantly influences its conformational equilibrium. The substituents can occupy pseudo-axial or pseudo-equatorial positions, and their preferred orientation is governed by a combination of steric and stereoelectronic effects.

Stereoelectronic Effects (Gauche Effect): A key factor is the gauche effect, where a conformation with electronegative substituents in a gauche (dihedral angle of ~60°) arrangement is favored over the anti conformation. wikipedia.org This stabilization is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.orgnih.gov This interaction is maximized in a gauche arrangement. Therefore, a gauche relationship between the C-F and C-O bonds is expected to be a stabilizing feature. acs.org

Intramolecular Hydrogen Bonding: In the cis-isomers of 2-fluorocyclobutan-1-ol, there is the potential for an intramolecular hydrogen bond to form between the hydrogen of the hydroxyl group and the electronegative fluorine atom. tardigrade.inlibretexts.orgjchemrev.com Such an interaction would lock the molecule into a specific puckered conformation where the two groups are held in close proximity, significantly stabilizing that conformer. Computational studies on related cis-2-fluorocycloalkanols have explored the energetic favorability of such bonds. acs.org

Steric Repulsion: In the trans-isomers, where intramolecular hydrogen bonding is not possible, steric hindrance becomes more dominant. The conformer that minimizes steric repulsion by placing the bulkier substituent (the hydroxyl group) in a pseudo-equatorial position is generally expected to be lower in energy.

The final conformational preference for each stereoisomer is a delicate balance of these stabilizing and destabilizing forces, which can also be influenced by the solvent environment. biorxiv.org

Ring Puckering and Inversion Barriers

Chiroptical Properties

Chiral molecules like the stereoisomers of this compound interact differently with plane-polarized light, a phenomenon that gives rise to their chiroptical properties. These properties are not only fundamental characteristics of the molecule but are also instrumental in their structural elucidation. iitg.ac.in

The primary application of chiroptical spectroscopy for a molecule like this compound is the determination of its absolute configuration. Vibrational Circular Dichroism (VCD) is particularly well-suited for this purpose. VCD measures the difference in absorbance of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations.

The utility of VCD lies in its extreme sensitivity to the three-dimensional arrangement of atoms. researchgate.net Because enantiomers have equal but opposite VCD signals, the technique can be used for unambiguous stereochemical assignment. The standard method involves:

Synthesizing and isolating a pure enantiomer of this compound.

Measuring its experimental VCD spectrum in a suitable solvent.

Performing quantum chemical calculations (e.g., DFT) to predict the theoretical VCD spectrum for one of the possible absolute configurations (e.g., (1R,2R)).

Comparing the sign and relative intensity of the bands in the experimental spectrum to the calculated one. A direct correlation confirms the absolute configuration of the synthesized enantiomer.

The replacement of hydrogen with fluorine can significantly affect molecular properties, including chiroptical signatures, making these spectroscopic techniques essential for a complete stereochemical analysis. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy and Exciton (B1674681) Delocalization

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules, primarily probing electronic transitions in the ultraviolet-visible (UV-Vis) region. For the parent compound, this compound, direct ECD analysis presents significant challenges. The intrinsic chromophores—the hydroxyl (-OH) and fluoro (-F) groups—exhibit only weak n → σ* electronic transitions located in the far-UV region (typically below 200 nm). These transitions result in very weak Cotton effects that are often difficult to measure accurately and interpret for unambiguous stereochemical assignment.

To overcome this limitation, a common and powerful strategy involves chemical derivatization to introduce a strong chromophore into the molecule. By converting the hydroxyl group of this compound into a chromophoric ester, such as a benzoate (B1203000), the resulting derivative becomes amenable to analysis by the exciton chirality method. In the derivatized molecule, electronic transitions within the newly introduced benzoate chromophore can couple with other parts of the molecule or with another chromophore if present. The spatial arrangement of these interacting transition dipole moments, dictated by the absolute configuration of the chiral centers, gives rise to a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum.

The sign of this exciton-coupled circular dichroism (ECCD) spectrum is directly related to the helicity or chirality of the interacting chromophores. For instance, in a derivative like cis-2-fluorocyclobutyl benzoate, the interaction between the benzoate π → π* transition and the electronic environment of the C-F bond can be analyzed. According to the exciton chirality rule, a positive (clockwise) helicity between the electric transition dipole moments of the coupled chromophores results in a positive first Cotton effect (at longer wavelength) and a negative second Cotton effect (at shorter wavelength). The reverse is true for a negative (counter-clockwise) helicity. By comparing the experimentally observed ECCD spectrum with predictions based on low-energy conformations of the molecule, the absolute configuration of the original alcohol can be unequivocally determined.

The table below presents hypothetical ECD data for a derivatized enantiomer, illustrating the characteristic features of an exciton-coupled spectrum.

| Wavelength (λmax) [nm] | Differential Molar Extinction Coefficient (Δε) [L·mol⁻¹·cm⁻¹] | Sign of Cotton Effect | Assignment |

|---|---|---|---|

| 235 | +12.5 | Positive (First) | Exciton-coupled ¹Lₐ transition of benzoate |

| 218 | -9.8 | Negative (Second) | Exciton-coupled ¹Bₐ transition of benzoate |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy, the infrared analogue of ECD, provides a powerful alternative for the stereochemical analysis of this compound without the need for derivatization. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information from the molecule's fundamental vibrational modes. Since every chiral molecule possesses a unique VCD spectrum in the mid-IR (4000–800 cm⁻¹) "fingerprint" region, this technique is exceptionally well-suited for determining the absolute configuration of small, flexible molecules like this compound.

The VCD spectrum of this compound is rich in information. Specific vibrational bands are particularly sensitive to the molecule's three-dimensional structure.

O-H and C-H Stretching Region (3700–2800 cm⁻¹): The VCD signal of the O-H stretching band is highly sensitive to the presence and geometry of intramolecular hydrogen bonding between the hydroxyl proton and the electronegative fluorine atom. Such bonding significantly restricts the conformational freedom of the molecule, leading to sharp, well-defined VCD signals whose sign is diagnostic of the preferred conformer and thus the absolute configuration.

Fingerprint Region (1500–800 cm⁻¹): This region contains a wealth of structurally informative bands. The C-F stretching mode (typically ~1100–1000 cm⁻¹) and the C-O stretching mode (~1050 cm⁻¹) are key probes. Although they reside in a congested area, their VCD couplets are exquisitely sensitive to the relative cis/trans orientation of the substituents and the puckering of the cyclobutane ring. The signs and magnitudes of these VCD bands provide a direct spectroscopic signature of the absolute configuration at the C1 and C2 stereocenters.

The experimental VCD spectrum serves as a unique fingerprint for a given enantiomer. The absolute configuration is assigned by comparing this experimental spectrum with a spectrum predicted computationally for a specific enantiomer (e.g., (1R,2S)).

| Wavenumber (ν) [cm⁻¹] | Sign of Differential Absorbance (ΔA) | Vibrational Mode Assignment |

|---|---|---|

| 3605 | (+) | Intramolecularly H-bonded O-H stretch |

| 2990 | (-) | Asymmetric CH₂ stretch |

| 2965 | (+) | Symmetric CH₂ stretch |

| 1115 | (-) | C-O stretch / Ring mode couple |

| 1040 | (+) | C-F stretch / Ring mode couple |

Computational Prediction of Chiroptical Spectra

The definitive assignment of absolute configuration using ECD or VCD spectroscopy relies heavily on high-level quantum chemical computations. The process involves a synergistic approach where experimentally measured spectra are compared against theoretically predicted spectra for a known stereoisomer. For a conformationally flexible molecule like this compound, this computational protocol is a multi-step process.

Conformational Search: The first and most critical step is a thorough exploration of the potential energy surface to identify all stable, low-energy conformers. The cyclobutane ring is not planar and exists in a puckered conformation. Furthermore, for each stereoisomer (e.g., cis or trans), the substituents can adopt pseudo-axial or pseudo-equatorial positions, and the hydroxyl group can rotate. This search is typically performed using molecular mechanics (e.g., MMFF) or semi-empirical methods.

Geometry Optimization and Energy Calculation: Each conformer identified in the initial search is then subjected to geometry optimization at a higher level of theory, most commonly Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(2d,p). This provides accurate geometries and relative energies for each conformer.

Chiroptical Property Calculation:

For VCD , vibrational frequencies and dipole and rotational strengths are calculated at the same DFT level.

For ECD , electronic excitation energies and rotatory strengths are calculated using Time-Dependent DFT (TD-DFT).

Boltzmann Averaging: The final theoretical spectrum is generated by summing the spectra of all individual conformers, with each conformer's contribution weighted according to its calculated Boltzmann population at the experimental temperature. This step is crucial, as the observed spectrum is an average over all significantly populated conformers in solution.

The excellent agreement between the Boltzmann-averaged theoretical spectrum for one chosen enantiomer (e.g., (1R,2R)) and the experimental spectrum provides high-confidence assignment of the absolute configuration of the sample.

| Conformer ID | Key Dihedral Angle (F-C2-C1-O) [°] | Relative Energy (ΔE) [kcal/mol] | Boltzmann Population at 298 K [%] |

|---|---|---|---|

| 1 | -58.5 (gauche) | 0.00 | 75.2 |

| 2 | 178.2 (anti) | 1.25 | 10.1 |

| 3 | 65.1 (gauche) | 0.98 | 14.7 |

Synthetic Utility of 2 Fluorocyclobutan 1 Ol As a Versatile Building Block

Applications in the Synthesis of Complex Fluorinated Organic Molecules

2-Fluorocyclobutan-1-ol serves as an important precursor for more elaborate fluorinated molecules, particularly those of interest in pharmaceutical and agrochemical research. The presence of both a fluorine atom and a hydroxyl group offers orthogonal reactivity, allowing for sequential, controlled modifications. The hydroxyl group can be readily oxidized to a ketone, 2-fluorocyclobutan-1-one (B2632248), or converted into a better leaving group for nucleophilic substitution, while the fluorine atom influences the reactivity of the ring and imparts the desirable properties of fluorination.

The synthesis of complex molecules often involves multi-step sequences where the fluorocyclobutane (B14750743) core is introduced early on. For example, derivatives of 2-fluorocyclobutanol have been used in the synthesis of fluorinated carbocyclic nucleoside analogues, which are important in antiviral and anticancer drug discovery. rsc.org In these syntheses, the stereochemistry of both the fluorine and hydroxyl substituents is crucial and is often established through diastereoselective reduction of a precursor ketone. rsc.org

Research has demonstrated the synthesis of various monofluorinated cyclobutane-derived building blocks, including alcohols, amines, and carboxylic acids, starting from key intermediates. researchgate.net These building blocks are then incorporated into larger, more complex structures. The inherent ring strain and the specific positioning of the fluorine atom and other functional groups necessitate careful control over reaction conditions to prevent undesired ring-opening or rearrangements.

Role in Scaffold Diversification and Skeletal Editing in Organic Synthesis

Scaffold diversification is a powerful strategy in drug discovery to generate libraries of structurally related compounds for biological screening. frontiersin.orgd-nb.info this compound and its derivatives are ideal starting points for such endeavors due to the unique conformational constraints and rich three-dimensional character of the cyclobutane (B1203170) ring. researchgate.net This "sp³-enrichment" is a key aspect of moving away from flat, two-dimensional molecules, a concept known as "escaping from flatland" in medicinal chemistry. researchgate.net

More recently, the concept of skeletal editing has emerged as a revolutionary approach to modify the core framework of a molecule through the precise insertion, deletion, or swapping of atoms. d-nb.info This allows for major structural changes late in a synthetic sequence, rapidly diversifying a core scaffold. Strained rings like cyclobutane are particularly interesting substrates for skeletal editing reactions.

Key applications involving fluorinated cyclobutane skeletons include:

Ring Expansion: Cyclobutanol derivatives can undergo ring expansion reactions to form larger, functionalized rings. For instance, oxidative ring expansion of cyclobutanols can produce substituted 1,2-dioxanes. nih.gov Other methods, such as the Tiffeneau–Demjanov rearrangement, can expand the four-membered ring to a five-membered cyclopentane (B165970) system. wikipedia.org The release of ring strain is a powerful thermodynamic driving force for these transformations. rsc.org

Ring Contraction: In a complementary fashion, skeletal rearrangements can lead to ring contraction. For example, a fluorinative ring contraction of bicyclobutane systems, which can be considered masked cyclobutene (B1205218) equivalents, has been shown to produce cis-α,α-difluorinated cyclopropanes. acs.org

C-C Bond Cleavage: The inherent strain in the cyclobutane ring can be harnessed to drive C-C bond cleavage, enabling access to linear or alternative cyclic structures. Palladium-catalyzed reactions of strained bicyclo[1.1.1]pentan-1-ols, for instance, lead to the formation of functionalized cyclobutanones through selective C-C bond activation. snnu.edu.cn

These advanced strategies highlight how a seemingly simple building block like this compound can be a gateway to a wide array of structurally novel and complex molecular architectures.

Precursor for Other Fluorinated Cycloalkanes, Cycloalkenes, and Heterocyclic Compounds

The reactivity of this compound allows for its conversion into a variety of other important fluorinated compounds.

Fluorinated Cycloalkanes and Cycloalkenes: The hydroxyl group of this compound can be transformed to grant access to other functionalized fluorocyclobutanes. For example, it can be oxidized to the corresponding ketone or converted to an amine. arkat-usa.org The alcohol can also be subjected to elimination reactions to produce fluorinated cyclobutenes. These unsaturated rings are themselves valuable intermediates, capable of undergoing further functionalization, such as Heck or Sonogashira coupling reactions, to build molecular complexity. researchgate.net

Table 1: Representative Transformations of this compound

| Starting Material | Reagents/Conditions | Product Class | Example Product |

|---|---|---|---|

| This compound | Oxidation (e.g., PCC, Dess-Martin) | Fluorinated Cycloalkanone | 2-Fluorocyclobutan-1-one |

| This compound | Elimination (e.g., Dehydration) | Fluorinated Cycloalkene | 1-Fluorocyclobutene or 3-Fluorocyclobutene |

| This compound | Mitsunobu Reaction (e.g., NaN₃) | Fluorinated Cycloalkyl Azide | 2-Fluorocyclobutyl azide |

Fluorinated Heterocyclic Compounds: A particularly powerful application of fluorinated cyclobutane derivatives is in the synthesis of heterocyclic compounds. The ring strain of the cyclobutane can be used to drive rearrangements that incorporate a heteroatom into the ring system.

Strategies include:

Ring Expansion to Heterocycles: Ring-expansion reactions can be used to insert heteroatoms. For example, a Beckmann rearrangement of a cyclobutanone (B123998) oxime (derived from 2-fluorocyclobutanone) can produce a five-membered lactam (a nitrogen-containing heterocycle). Similarly, a Baeyer-Villiger oxidation can insert an oxygen atom to form a lactone. wikipedia.org

Intramolecular Cyclization: Substrates derived from 2-fluorocyclobutanol can undergo intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. Electrophilic cyclization triggered by reagents like Selectfluor® can produce fluorinated heterocycles. rsc.org

Cycloaddition Reactions: While not starting directly from the alcohol, fluorinated cyclobutenes (derived from the alcohol) can act as dienophiles in [4+2] cycloaddition reactions to construct more complex, six-membered heterocyclic rings containing fluorine. mdpi.com

The synthesis of fluorinated heterocycles is of immense interest, as a significant percentage of FDA-approved drugs contain both fluorine and a heterocyclic motif. The ability to convert a simple carbocycle like 2-fluorocyclobutanol into these valuable scaffolds underscores its importance as a versatile building block.

Future Research Directions and Unexplored Avenues for 2 Fluorocyclobutan 1 Ol